3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
Description
3-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a coumarin-derived heterocyclic compound featuring a 2H-chromen-2-one core linked to a piperidine ring substituted with a 3-bromopyridinyl ether group. The structural complexity of this molecule arises from the integration of three key moieties:
- Coumarin core: Known for its photophysical properties and biological activities, including anti-inflammatory and anticoagulant effects .
- Piperidine-carbonyl bridge: Enhances conformational flexibility and influences pharmacokinetic properties .
This compound exemplifies the strategic hybridization of pharmacophores to optimize bioactivity and physicochemical stability. Below, we compare it with structurally and functionally related coumarin derivatives.
Properties
IUPAC Name |
3-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c21-16-5-3-9-22-18(16)26-14-7-10-23(11-8-14)19(24)15-12-13-4-1-2-6-17(13)27-20(15)25/h1-6,9,12,14H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCAAIKCTAHGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds, facilitating the construction of the desired molecular framework.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and chromenone core may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Coumarin Derivatives
Key Observations :
- The target compound uniquely combines a bromopyridinyl ether with a piperidine-carbonyl group, distinguishing it from analogs with pyrimidine (PC-09) or thiazolidinone (IV-a-m) substituents.
- The 6-bromo-4H-1-benzopyran-4-one derivative () positions bromine on the chromenone ring rather than a pyridine moiety, altering electronic distribution .
- 3-[Piperidine-1-carbonyl]-2H-chromen-2-one () lacks the bromopyridinyl group but shares the piperidine-carbonyl linkage, highlighting its role in stabilizing crystal packing via hydrogen bonds .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Analysis :
- The bromopyridinyl group in the target compound increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogs. This may enhance membrane permeability but reduce aqueous solubility.
- The HOMO-LUMO gap of 3-[piperidine-1-carbonyl]-2H-chromen-2-one (0.156–0.335 eV) suggests high stability, a trait likely shared by the target compound due to its rigid piperidine-carbonyl bridge .
Intermolecular Interactions and Stability
- 3-[Piperidine-1-carbonyl]-2H-chromen-2-one forms hydrogen-bonded networks (C=O⋯H–N), stabilizing its monoclinic crystal structure .
- The target compound ’s bromine atom may participate in halogen bonds (C–Br⋯O/N), while the ether oxygen could engage in weaker C–H⋯O interactions, influencing solubility and crystallization .
Biological Activity
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound integrates a bromopyridine moiety, a piperidine ring, and a chromenone structure, suggesting diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 429.3 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrN2O4 |
| Molecular Weight | 429.3 g/mol |
| Structure | Bromopyridine, Piperidine, Chromenone |
Research indicates that this compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs) . The binding to nAChRs can modulate neurotransmitter release, influencing cognitive functions and neuroprotection. This interaction is critical in the context of neurodegenerative diseases and cognitive disorders.
Anticancer Potential
Studies have shown that compounds similar to this compound exhibit significant anticancer activity . For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
- Jurkat cells : Exhibited significant growth inhibition.
- HT29 cells : Showed promising antiproliferative activity comparable to standard drugs like doxorubicin.
Quantitative structure–activity relationship (QSAR) analyses suggest that the presence of specific substituents on the phenyl ring enhances anticancer properties by facilitating interactions with target proteins involved in cell proliferation.
Neuroprotective Effects
The ability of this compound to interact with nAChRs suggests potential neuroprotective effects . Compounds targeting these receptors have been linked to improved cognitive function and reduced neurodegeneration in preclinical models.
Case Studies
-
Study on Anticancer Activity :
- A group of synthesized analogues was tested for their cytotoxicity against various cancer cell lines.
- Results indicated that some analogues had IC50 values lower than doxorubicin, highlighting their potential as effective anticancer agents.
-
Neuroprotective Study :
- In vitro studies demonstrated that compounds targeting nAChRs could enhance neuronal survival under stress conditions.
- The mechanism involved modulation of intracellular calcium levels and reduction of oxidative stress.
Q & A
Q. What synthetic routes are effective for preparing 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one?
- Methodological Answer : A common approach involves condensation reactions. For example, chromen-2-one derivatives can be synthesized via the Pechmann reaction: salicylaldehyde and ethyl acetoacetate are condensed in the presence of piperidine as a catalyst under controlled cooling (0–5°C), yielding intermediates like 3-acetyl-2H-chromen-2-one. Subsequent bromoacetylation introduces reactive sites for coupling with piperidine derivatives . For the piperidine moiety, nucleophilic substitution using 3-bromopyridin-2-ol under basic conditions (e.g., NaOH in dichloromethane) is effective . Final coupling via carbamate or carbonyl linkages (e.g., using DCC/DMAP) completes the synthesis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions. For example, the chromen-2-one carbonyl resonance appears at ~160 ppm in 13C NMR, while the piperidine protons show characteristic splitting patterns (e.g., axial/equatorial Hs at δ 2.5–3.5) .
- FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. A monoclinic space group (C2/c) with Z = 8 was reported for similar chromen-piperidine hybrids .
Q. How can crystallization conditions be optimized for X-ray analysis?
- Methodological Answer : Slow evaporation from ethanol or acetonitrile at 4°C promotes single-crystal growth. Non-classical hydrogen bonds (C-H···O) and π-π stacking interactions stabilize the lattice. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 25% H-bond contributions in similar compounds) .
Advanced Research Questions
Q. How do computational models predict the drug-like properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) evaluate HOMO-LUMO gaps (e.g., 0.16–0.34 eV in chromen-2-one derivatives), correlating with stability and reactivity . Molecular docking studies (AutoDock Vina) assess binding to targets like kinases or GPCRs. ADMET predictions (SwissADME) indicate moderate oral bioavailability (LogP ~3.2) and no PAINS alerts .
Q. What strategies resolve discrepancies in HOMO-LUMO calculations for chromen-piperidine hybrids?
Q. How do intermolecular interactions influence crystallization and stability?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) identifies dominant interactions:
Q. What mechanistic insights explain side reactions during bromoacetylation?
Q. How can enantioselective synthesis be achieved for chiral piperidine intermediates?
- Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (Pd-mediated Suzuki coupling) introduce stereocenters. For example, tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carboxylate was resolved via chiral HPLC (Chiralpak IA column) with >99% ee .
Data Contradiction Analysis
Q. Why do HOMO-LUMO gaps vary across computational studies?
- Analysis : Variations arise from:
Q. How should conflicting NMR assignments for piperidine protons be resolved?
- Analysis :
Axial/equatorial proton assignments can conflict due to dynamic chair flipping. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, resolving distinct signals. COSY and NOESY confirm coupling networks (e.g., J = 10–12 Hz for axial-axial Hs) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
